molecular formula C19H16N4O3S3 B2428095 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 717828-77-8

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2428095
CAS No.: 717828-77-8
M. Wt: 444.54
InChI Key: GJNDCVRTVKVKRD-UHFFFAOYSA-N
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Description

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c24-14(21-18-20-6-8-27-18)10-28-19-22-16-15(12-4-1-5-13(12)29-16)17(25)23(19)9-11-3-2-7-26-11/h2-3,6-8H,1,4-5,9-10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNDCVRTVKVKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine backbone with a furan substituent and a thiazole group. Its intricate structure suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.

Structural Formula

C17H17N3O2S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including KB and IGROV1 cells, with IC50 values in the nanomolar range. These compounds are believed to inhibit key cellular pathways involved in tumor growth and proliferation .

Antimicrobial Properties

Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activity. The presence of the furan and thiazole groups enhances this activity by facilitating interactions with microbial enzymes or receptors. In vitro assays have shown effectiveness against a range of bacterial strains .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar thieno derivatives have been tested for their ability to reduce inflammation markers in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole and furan groups may interact with specific enzymes involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels, contributing to their antioxidant and anticancer effects .

Case Study 1: Anticancer Efficacy

In a study published by Bindi et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. One compound demonstrated an IC50 value of less than 1 nM against human ovarian cancer cells (IGROV1), indicating potent activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited significant inhibition zones compared to controls, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeTested CompoundsIC50 ValuesReference
AnticancerThieno derivatives< 1 nM
AntimicrobialFuran-thiazole derivativesVaries
Anti-inflammatoryThieno compoundsNot specified

Scientific Research Applications

Biological Activities

  • Antiviral Properties : Research indicates that compounds similar to 2-((3-(furan-2-ylmethyl)-4-oxo...) exhibit antiviral activity against various viruses. For instance, studies have shown that certain thiazole derivatives can inhibit viral replication by targeting specific viral enzymes or receptors .
  • Antitumor Activity : The compound's structure suggests potential antitumor properties. Analogous compounds containing thieno[2,3-d]pyrimidine moieties have demonstrated significant cytotoxicity against human cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown subnanomolar activity against tumor cells by inhibiting folate transport mechanisms .
  • Antimicrobial Effects : The thiazole and furan components are known for their antimicrobial properties. Studies have indicated that related compounds can effectively inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

  • Antiviral Activity : A study published in MDPI highlighted the efficacy of thiazole derivatives against the Tobacco Mosaic Virus (TMV), with certain compounds achieving an EC50 value of 30.57 μM. This suggests that modifications to the thiazole ring may enhance antiviral potency .
  • Antitumor Efficacy : Another investigation focused on pyrrolo[2,3-d]pyrimidine derivatives revealed their ability to inhibit the proliferation of cancer cells at very low concentrations (IC50 < 1 nM). These findings underscore the importance of structural modifications in enhancing therapeutic effects against tumors .
  • Antimicrobial Activity : Research into thiophene derivatives has shown promising results against resistant bacterial strains, with some compounds exhibiting MIC values significantly lower than traditional antibiotics. This suggests a potential role for compounds like 2-((3-(furan-2-ylmethyl)-4-oxo...) in addressing antibiotic resistance issues .

Chemical Reactions Analysis

Thioether Group Reactivity

The thioether (-S-) linkage serves as a key reactive site:

  • Oxidation : Under mild oxidative conditions (e.g., H₂O₂, NaIO₄), the thioether is oxidized to sulfoxide or sulfone derivatives. This modification alters electronic properties and potential biological activity.

  • Nucleophilic Substitution : The sulfur atom can participate in nucleophilic displacement reactions with alkyl halides or other electrophiles, enabling structural diversification.

Furan Ring Reactivity

The furan-2-ylmethyl substituent undergoes characteristic reactions:

  • Electrophilic Aromatic Substitution :

    Reaction TypeConditionsProduct
    NitrationHNO₃/H₂SO₄5-nitro-furan derivative
    SulfonationSO₃/H₂SO₄Sulfonated furan adduct
    Friedel-CraftsAlCl₃, acyl halideAcylated furan derivative
  • Cycloaddition : The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Thiazole Ring Reactivity

The thiazol-2-yl acetamide group exhibits:

  • Electrophilic Substitution :

    PositionReagentOutcome
    C-5Br₂/FeBr₃5-bromo-thiazole derivative
    C-4HNO₃/AcOHNitro-substituted thiazole
  • Coordination Chemistry : The thiazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications.

Acetamide Group Reactivity

The N-(thiazol-2-yl)acetamide moiety undergoes:

  • Hydrolysis :

    ConditionsProducts
    Acidic (HCl/H₂O)Thiazol-2-amine + acetic acid
    Basic (NaOH/H₂O)Thiazol-2-amine + acetate salt
  • Acylation/Deacylation : The acetamide can be modified via reaction with acyl chlorides or cleaved enzymatically.

Thieno[2,3-d]pyrimidinone Core Reactivity

The fused thienopyrimidinone system displays:

  • Ring-Opening Reactions : Under strong alkaline conditions, the thiophene ring may undergo cleavage, yielding mercaptopyrimidine intermediates .

  • Tautomerism : The 4-oxo group enables keto-enol tautomerism, influencing reactivity in hydrogen-bonding interactions or metal coordination .

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies in analogous compounds.

  • Furan Cycloaddition : Follows [4+2] pericyclic mechanism, with regioselectivity governed by electron density distribution.

  • Thiazole Halogenation : Electrophilic attack occurs preferentially at the C-5 position due to resonance stabilization of the intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical reaction conditions are necessary to optimize yield and purity?

  • Methodology : The synthesis typically involves:

Cyclocondensation to form the thieno[3,2-d]pyrimidine core under reflux in DMF or THF .

Thioether formation via nucleophilic substitution (e.g., reacting with thiol-containing intermediates at 60–80°C) .

Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

  • Critical Conditions :

  • Temperature control (±2°C) to avoid side reactions.

  • Solvent purity (anhydrous DMF or THF) to prevent hydrolysis.

  • Reaction monitoring via TLC or HPLC to terminate steps at optimal conversion .

    StepKey ReactionSolventTemperatureMonitoring Method
    1CyclocondensationDMF80°CTLC (hexane:EtOAc 3:1)
    2Thioether linkageTHF60°CHPLC (C18 column)
    3Acetamide couplingDCMRTNMR (disappearance of -SH peak)

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for furan methyl (δ ~4.5 ppm), thiazole protons (δ ~7.2–7.5 ppm), and carbonyl groups (δ ~170–180 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 529.12) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water) .

Q. How can researchers identify and quantify common impurities in this compound?

  • Analytical Workflow :

HPLC-MS : Detect byproducts (e.g., incomplete thioether coupling or oxidized furan derivatives) .

Spiking Experiments : Compare retention times with synthesized impurities (e.g., des-thio analog).

Quantitative NMR (qNMR) : Use maleic acid as an internal standard for impurity quantification .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Positive Controls : Use staurosporine (kinase inhibition) and doxorubicin (cytotoxicity) for validation .

Advanced Research Questions

Q. How can contradictions between in vitro enzymatic inhibition data and in vivo efficacy be resolved for this compound?

  • Strategies :

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .
  • Molecular Docking : Validate target binding using AutoDock Vina (e.g., compare docking scores with co-crystallized inhibitors) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to its target protein?

  • Protocol :

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns GROMACS run) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for key residues (e.g., ATP-binding pocket mutations) .

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. What formulation strategies can improve the aqueous solubility and bioavailability of this compound in preclinical models?

  • Approaches :

  • Co-Solvents : Use PEG-400 or Cremophor EL in oral gavage formulations .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: ~150 nm, PDI <0.2) .
  • pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic gastrointestinal conditions .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups affecting bioactivity?

  • Design Framework :

Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or phenyl groups) .

Biological Testing : Compare IC50 values across analogs in kinase/cell-based assays .

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